molecular formula C13H19NO2 B7939526 N-(4-Isopropoxybenzyl)oxetan-3-amine

N-(4-Isopropoxybenzyl)oxetan-3-amine

Cat. No.: B7939526
M. Wt: 221.29 g/mol
InChI Key: LOSJEBVCYYHRLX-UHFFFAOYSA-N
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Description

N-(4-Isopropoxybenzyl)oxetan-3-amine: is an organic compound that features an oxetane ring, a benzyl group substituted with an isopropoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for oxetane derivatives often involve the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: N-(4-Isopropoxybenzyl)oxetan-3-amine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as drug candidates. The oxetane ring can enhance the physicochemical properties of drug molecules, such as solubility and metabolic stability .

Industry: In the materials science industry, oxetane derivatives are used in the development of new materials with unique properties. For example, they can be used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(4-Isopropoxybenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: N-(4-Isopropoxybenzyl)oxetan-3-amine is unique due to the presence of the isopropoxy group, which can influence its physicochemical properties and reactivity. This makes it distinct from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)16-13-5-3-11(4-6-13)7-14-12-8-15-9-12/h3-6,10,12,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJEBVCYYHRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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